Lipophilicity (logP) Advantage Over the 2‑Chloro Positional Isomer
The 3,4‑dichloro substitution confers a calculated logP of 2.44, while the 2‑chloro analog (IB05‑0541) shows a logP of 1.91 . This difference of +0.53 log units indicates that the target compound is measurably more lipophilic, which can translate into higher passive membrane permeability and altered intracellular distribution [1].
| Evidence Dimension | Octanol‑water partition coefficient (logP, calculated by vendor platform) |
|---|---|
| Target Compound Data | logP = 2.44 |
| Comparator Or Baseline | 2‑chloro analog (IB05‑0541): logP = 1.91 |
| Quantified Difference | Δ logP = +0.53 (target more lipophilic) |
| Conditions | Computed logP from ChemDiv product datasheets; both compounds are achiral and share the same triazolopyridine‑propyl scaffold. |
Why This Matters
A reproducible 0.53 log unit difference in logP is large enough to affect Caco‑2 permeability and in‑vivo distribution, making the 3,4‑dichloro compound a distinct tool for probing lipophilicity‑driven biology.
- [1] Wenlock, M.C. et al. A method for measuring the lipophilicity of compounds in mixtures. J. Pharm. Biomed. Anal. 48, 795–801 (2008). DOI:10.1016/j.jpba.2008.07.019. View Source
